molecular formula C16H28N2 B14209642 1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 824983-25-7

1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-

Cat. No.: B14209642
CAS No.: 824983-25-7
M. Wt: 248.41 g/mol
InChI Key: UPABLVKNEHXBQN-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- is a complex organic compound with a unique structure that includes both ethylenediamine and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- typically involves the reaction of 1,2-ethanediamine with diethylamine and an appropriate isopropylphenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s properties.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce simpler amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has a similar structure but with different substituents, leading to different properties and applications.

    1,2-Ethanediamine, N,N-diethyl-: Another similar compound with a simpler structure, used in different contexts.

Uniqueness

1,2-Ethanediamine, N,N-diethyl-N’-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its combination of ethylenediamine and isopropylphenyl groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

824983-25-7

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N',N'-diethyl-N-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C16H28N2/c1-5-18(6-2)12-11-17-13-15-7-9-16(10-8-15)14(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3

InChI Key

UPABLVKNEHXBQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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